(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride
Overview
Description
(3-Cyclohexyl-2-fluoropropyl)(methyl)amine hydrochloride is a research chemical with the CAS number 2098057-53-3 . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of this compound is C10H21ClFN . The molecular weight is 209.73 g/mol . The structure can be represented by the SMILES notation: CNCC(CC1CCCCC1)F.Cl .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.73 g/mol and a molecular formula of C10H21ClFN .Scientific Research Applications
Fluorination of Amines
The fluorination of free amines, including cyclohexyl and linear aliphatic amines, is a critical process in medicinal chemistry. It involves the selective fluorination at specific positions in the amine structure, which can influence the properties of the resulting compounds. This process can be used to modify the chemical behavior and biological activity of compounds, making them suitable for various applications in drug discovery and development (Chen et al., 2020).
Synthesis of Stabilizers for Polypropylene
Amines, including those derived from cyclohexyl groups, are used in synthesizing thermostabilizers for polypropylene. These compounds play a vital role in enhancing the thermal stability of polypropylene, which is crucial for its application in various industrial and consumer products (Aghamali̇yev et al., 2018).
Preparation and Characterization of Platinum(IV) Complexes
Cyclohexyl amines are used in the development of platinum(IV) complexes, which have shown high cytotoxicity and potential application in cancer therapy. These complexes demonstrate interesting biological properties due to their structural strain and unusual reactivity, contributing to their effectiveness as potential therapeutic agents (Cubo et al., 2011).
Synthesis of Building Blocks for Discovery Chemistry
Fluorinated cyclohexanes, such as tetrafluorocyclohexylamine derivatives, are synthesized as building blocks for discovery chemistry programs. These compounds are essential for developing novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and material sciences (Bykova et al., 2017).
Fluorescence Derivatization of Amines in Liquid Chromatography
Amines, including cyclohexylamine, are used in fluorescence derivatization, a technique applied in liquid chromatography for the sensitive detection and analysis of compounds. This method is critical in analytical chemistry, particularly for the quantitative and qualitative analysis of various substances (Ishida et al., 1989).
Lennard‐Jones Parameter Optimization for Polar‐Neutral Compounds
The study of amines, including cyclohexyl derivatives, in aqueous solutions provides insights into the behavior of biomolecular systems in native environments. This research is crucial for understanding the physicochemical properties of these compounds and their applications in biology and pharmacology (Chen et al., 2002).
Mild Oxy- and Amino-Fluorination for Synthesizing Fluorinated Heterocycles
The mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using commercially available Selectfluor is a novel approach to synthesize fluorinated heterocycles. This process is essential for developing new chemical entities with potential application in various fields, including pharmaceuticals and materials science (Parmar & Rueping, 2014).
Antitumor and Antimicrobial Activities of Substituted Pyrazoles
Cyclohexylamine derivatives are used in synthesizing pyrazole-containing compounds with significant antitumor and antimicrobial activities. This research contributes to the discovery of new therapeutic agents with potential application in treating various diseases (Riyadh, 2011).
Nickel‐Catalyzed Coupling of Fluoroarenes and Amines
Cyclohexyl amines are involved in the nickel-catalyzed coupling of fluoroarenes, a reaction that is crucial for the synthesis of various organic compounds. This reaction is significant in organic synthesis, providing a method to create complex molecules efficiently (Zhu & Wang, 2013).
Hydrolysis-Mediated Clearance in Pharmacokinetics
The study of hydrolysis-mediated clearance of compounds, including those with cyclohexylamine structures, is crucial in understanding their pharmacokinetics. This research helps in predicting the systemic clearance of compounds and is essential for drug development (Teffera et al., 2013).
Amine-Functionalized Silica Synthesis
Amine-functionalized silica, involving cyclohexylamine derivatives, finds extensive use in various applications and fundamental investigations. Its synthesis and characterization are critical for the development of research-grade materials in large quantities (Soto-Cantu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-cyclohexyl-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h9-10,12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJPPJGJPPCDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CCCCC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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